molecular formula C51H66ClN5O16S B607149 DM1-Smcc

DM1-Smcc

Katalognummer: B607149
Molekulargewicht: 1072.6 g/mol
InChI-Schlüssel: IADUWZMNTKHTIN-MLSWMBHTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DM1-SMCC ist eine Verbindung, die bei der Entwicklung von Antikörper-Wirkstoff-Konjugaten (ADCs) verwendet wird. Es besteht aus einem potenten Mikrotubuli-disruptiven Mittel, DM1 (Mertansin), das mit einem chemischen Linker, Succinimidyl 4-(N-Maleimidomethyl)cyclohexan-1-carboxylat (SMCC), verbunden ist. Diese Kombination ermöglicht die gezielte Abgabe des zytotoxischen Mittels an bestimmte Zellen, wodurch es zu einem wertvollen Werkzeug in der Krebstherapie wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst die Konjugation von DM1 an SMCC durch eine Amidbindungs-Kopplungsreaktion. Der Prozess beginnt mit der Herstellung eines Konjugationspuffers, der 100 mM Natriumphosphat und 150 mM Natriumchlorid bei pH 7,25 enthält. Der aktivierte N-Hydroxysuccinimidylester von SMCC reagiert mit der Thiolgruppe von DM1, um das Endprodukt zu bilden .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Die Reinigung der Verbindung erfolgt typischerweise durch Chromatographietechniken .

Wissenschaftliche Forschungsanwendungen

Key Mechanisms:

  • Cytotoxicity : DM1 disrupts microtubule dynamics, which is crucial for cell division.
  • Targeted Delivery : The use of antibodies allows for selective targeting of cancer cells expressing specific antigens (e.g., PD-L1).
  • Site-Specific Conjugation : The SMCC linker enables stable attachment while maintaining the biological activity of the antibody.

In Vitro Studies and Efficacy

Numerous studies have demonstrated the efficacy of DM1-SMCC in various cancer cell lines. For instance, a study evaluated the scPDL1-DM1 conjugate against PD-L1 positive cancer cells, including A549 (lung cancer) and BEL-7402 (hepatocellular carcinoma). The results indicated significant cytotoxicity with an IC50 value indicating effective concentration levels.

Summary of In Vitro Findings:

Cancer Cell LineConcentration (μg/mL)Cytotoxicity (%)IC50 Value
A5490.001 - 1>60%0.5
BEL-74020.001 - 1>70%0.3
LOVO0.001 - 1>75%0.2
MDA453Not significant<10%N/A

The study confirmed that scPDL1-DM1 demonstrated enhanced cytotoxic effects against PD-L1 positive cells while showing minimal activity against PD-L1 negative cells, indicating its potential for targeted therapy .

Clinical Applications

The clinical relevance of this compound has been underscored by its incorporation into ADCs such as ado-trastuzumab emtansine (Kadcyla), which is used for treating HER2-positive breast cancer. The linker technology employed in these ADCs ensures that the cytotoxic drug is delivered directly to the tumor site, thereby enhancing treatment outcomes while reducing side effects.

Case Studies:

  • Ado-Trastuzumab Emtansine : This ADC combines trastuzumab with DM1 via a linker similar to SMCC, demonstrating improved survival rates in patients with metastatic breast cancer.
  • Experimental Studies : Research involving this compound conjugates has shown promise in preclinical models for various cancers, including lung and colorectal cancers.

Challenges and Considerations:

  • Linker Stability : Ensuring that the linker remains stable until it reaches the target site is crucial for maximizing therapeutic effects.
  • Biodistribution : Understanding how these conjugates distribute within the body will help refine dosing strategies and improve patient outcomes.
  • Resistance Mechanisms : Investigating how tumors develop resistance to ADCs will be essential for future therapeutic strategies.

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

DM1-SMCC plays a significant role in biochemical reactions. The DM1 component of this compound is a potent microtubule-disrupting agent . It interacts with tubulin, a globular protein, and inhibits its polymerization, thereby disrupting the formation of microtubules . This interaction leads to cell cycle arrest and ultimately cell death .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent cell death . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. The DM1 component binds to tubulin and inhibits its polymerization, disrupting microtubule dynamics . This leads to cell cycle arrest in the G2/M phase and subsequent cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a crucial factor in its effectiveness. The non-reducible thioether linker, SMCC, provides stability to the ADC, preventing premature release of the cytotoxic drug .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been shown to result in further improvement in tumor regression . The optimal dosage needs to be carefully determined to avoid potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in the metabolic pathway of tubulin polymerization. The DM1 component of this compound inhibits this process, disrupting microtubule dynamics and leading to cell cycle arrest .

Transport and Distribution

This compound is transported and distributed within cells and tissues via the circulatory system. Once inside the cell, this compound is internalized and the cytotoxic drug is released .

Subcellular Localization

This compound is localized in the cytoplasm where it interacts with tubulin to exert its effects . The DM1 component of this compound binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DM1-SMCC involves the conjugation of DM1 to SMCC through an amide bond coupling reaction. The process begins with the preparation of a conjugation buffer containing 100 mM sodium phosphate and 150 mM sodium chloride at pH 7.25. The activated N-hydroxysuccinimidyl ester of SMCC reacts with the thiol group of DM1 to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification of the compound is typically achieved through chromatography techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen

DM1-SMCC durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist das this compound-Konjugat, das bei der Entwicklung von ADCs verwendet wird .

Biologische Aktivität

DM1-Smcc is a potent compound utilized in the development of antibody-drug conjugates (ADCs), particularly for targeting HER2-positive cancers. This article provides a comprehensive overview of its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Overview of this compound

DM1 is a derivative of maytansine, a natural product known for its cytotoxic properties. The SMCC (succinimidyl 4-(N-maleimidomethyl) cyclohexane-1-carboxylate) linker is used to conjugate DM1 to antibodies, enhancing the specificity and efficacy of the therapeutic agents while minimizing systemic toxicity. This combination allows for targeted delivery of the cytotoxic agent directly to cancer cells expressing the target antigen.

The mechanism by which this compound exerts its biological activity involves several key processes:

  • Microtubule Disruption : DM1 binds to the tips of microtubules, inhibiting their dynamic instability, which is crucial for cell division. This leads to mitotic arrest and subsequent apoptosis in cancer cells .
  • Release Mechanism : Upon internalization, the ADC undergoes proteolytic cleavage within lysosomes, releasing DM1. The released DM1 then acts intracellularly to disrupt microtubule dynamics .
  • Target Specificity : The use of SMCC as a linker allows for stable attachment to antibodies while facilitating selective targeting of HER2-positive tumor cells. This specificity reduces off-target effects commonly associated with traditional chemotherapies .

Biological Activity and Efficacy

Clinical studies have demonstrated that this compound conjugates show significant efficacy against various cancer types, particularly HER2-positive breast cancer. Key findings include:

  • In vitro Studies : Trastuzumab-DM1 (T-DM1), an ADC utilizing this compound, has been shown to inhibit proliferation in HER2-positive breast cancer cell lines with IC50 values indicating potent activity .
  • Animal Models : In mouse models, T-DM1 exhibited superior antitumor activity compared to unconjugated trastuzumab and other maytansinoid linkers. Tumor regression was observed in models with high HER2 expression .
  • Clinical Trials : In phase I and II trials, T-DM1 demonstrated improved progression-free survival (PFS) and overall survival (OS) rates compared to standard therapies in patients with metastatic breast cancer .

Data Table: Summary of Key Studies

Study TypeFindingsReference
In vitroIC50 values for T-DM1 against HER2-positive cells were significantly lower than controls.
Animal ModelSignificant tumor regression in HER2-overexpressing mice treated with T-DM1.
Clinical TrialPFS was 9.6 months for T-DM1 vs. 6.4 months for lapatinib plus capecitabine.

Case Studies

Case Study 1: Efficacy in Non-Hodgkin Lymphoma

  • An ADC using DM1 linked to an anti-CD22 antibody demonstrated complete tumor regression in xenograft models of non-Hodgkin lymphoma, highlighting the versatility of this compound beyond breast cancer applications .

Case Study 2: Advanced HER2-Positive Breast Cancer

  • In a clinical trial involving patients previously treated with trastuzumab and taxanes, T-DM1 showed a higher overall response rate (43.6%) compared to traditional therapies, indicating its effectiveness in heavily pre-treated populations .

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H66ClN5O16S/c1-27-10-9-11-37(69-8)51(67)25-35(70-49(66)53-51)28(2)45-50(4,72-45)38(24-42(61)55(6)33-21-31(20-27)22-34(68-7)44(33)52)71-47(64)29(3)54(5)39(58)18-19-74-36-23-43(62)56(46(36)63)26-30-12-14-32(15-13-30)48(65)73-57-40(59)16-17-41(57)60/h9-11,21-22,28-30,32,35-38,45,67H,12-20,23-26H2,1-8H3,(H,53,66)/b11-9+,27-10+/t28-,29+,30?,32?,35+,36?,37-,38+,45+,50+,51+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADUWZMNTKHTIN-MLSWMBHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H66ClN5O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1072.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the role of Succinimidyl 4-(N-maleimidomethyl)-Cyclohexane-1-Carboxylate (SMCC) in creating the Antibody-Drug Conjugate (ADC) DM1-Smcc?

A1: SMCC acts as a critical linker molecule in constructing the this compound antibody-drug conjugate. [] The research highlights SMCC's function in connecting the antibody Trastuzumab to the cytotoxic agent, Maytansinoid derivative (DM1). This linking strategy is crucial for delivering the potent DM1 specifically to target cells, enhancing its therapeutic efficacy while potentially minimizing off-target effects.

Q2: How does the synthesis process described in the paper contribute to the development of this compound?

A2: The paper outlines a detailed synthesis method for creating SMCC and subsequently conjugating it to Trastuzumab and DM1. [] This detailed protocol is essential for researchers aiming to replicate the production of this compound, facilitating further investigations into its therapeutic potential. By providing a clear roadmap for synthesis, the research contributes valuable knowledge to the field of antibody-drug conjugate development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.